N-tert-butyl-2,3-dimethoxybenzamide
Overview
Description
N-tert-butyl-2,3-dimethoxybenzamide is an organic compound with the molecular formula C13H19NO3 It is a benzamide derivative characterized by the presence of tert-butyl and dimethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-butyl-2,3-dimethoxybenzamide can be synthesized starting from 2,3-dimethoxybenzoic acid and tert-butylamine. The reaction typically involves the activation of the carboxylic acid group of 2,3-dimethoxybenzoic acid, followed by its reaction with tert-butylamine to form the desired benzamide. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2,3-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
N-tert-butyl-2,3-dimethoxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and cellular responses to oxidative stress .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-2,2’-iminodiethanol: Another tert-butyl derivative with different functional groups.
2,3-dimethoxybenzamide: Lacks the tert-butyl group but shares the dimethoxybenzene core.
3-acetoxy-2-methylbenzamide: Similar benzamide structure with different substituents.
Uniqueness
N-tert-butyl-2,3-dimethoxybenzamide is unique due to the combination of tert-butyl and dimethoxy groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
N-tert-butyl-2,3-dimethoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)14-12(15)9-7-6-8-10(16-4)11(9)17-5/h6-8H,1-5H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXBLKIUIFMUCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C(=CC=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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